molecular formula C12H13ClO3 B1472909 Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1803610-17-4

Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No. B1472909
M. Wt: 240.68 g/mol
InChI Key: YLNSILSMJPPFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (Methyl 3-Chloro-3-hydroxycyclobutane-1-carboxylate), also known as Methyl 3-Chlorocyclobutane-1-carboxylate, is an organic compound belonging to the class of cyclobutanes, which is a type of cyclic hydrocarbon. It is a colorless, crystalline solid with a molecular weight of 198.58 g/mol. It is a widely used compound in the fields of organic synthesis and pharmaceuticals due to its unique properties.

Scientific Research Applications

Synthesis and Reactions

  • Torquoselectivity in Electrocyclic Reactions : Studies have shown the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. Such reactions are fundamental in the synthesis of pyrane derivatives, confirming theoretical predictions about reaction outcomes (Niwayama & Houk, 1992).

  • Cyclisation Reactions : Research involving "hidden" axial chirality as a stereodirecting element in reactions with enol(ate) intermediates has been reported. Cyclisation reactions of certain carboxylates have demonstrated high enantiomeric purity and retention of configuration, suggesting the cyclisation reactions proceed via planar ester enol(ate) intermediates possessing axial chirality (Betts et al., 1999).

  • Isomerization Reactions : Epoxy derivatives of methylenecyclobutane-carbonitrile and methyl methylenecyclobutane-carboxylate have been shown to undergo isomerization into corresponding acid derivatives on treatment with lithium diisopropylamide, revealing insights into the reactivity and potential for generating complex structures (Razin & Ulin, 2003).

  • Synthetic Applications : The synthesis of novel cyclobutylalkylamine compounds, including sibutramine, a compound useful in the treatment of obesity, and its major human metabolites, has been described. The synthetic routes involve tandem Grignard-reduction reactions on cyclobutanecarbonitrile derivatives, showcasing the compound's versatility in medicinal chemistry applications (Jeffery et al., 1996).

properties

IUPAC Name

methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-16-11(14)8-6-12(15,7-8)9-3-2-4-10(13)5-9/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSILSMJPPFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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